N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-5-sulfonamide
Description
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a methoxyphenyl group, and an indene sulfonamide moiety, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-25-20-8-3-2-7-19(20)22-12-11-17(14-22)21-26(23,24)18-10-9-15-5-4-6-16(15)13-18/h2-3,7-10,13,17,21H,4-6,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNLXZHPOTWGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(C2)NS(=O)(=O)C3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-5-sulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group. The indene sulfonamide moiety is then attached through a series of reactions involving sulfonation and subsequent coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes involving sulfonamides.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The pyrrolidine and indene moieties may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide
- N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-pyridin-4-ylpyrrolidine-1-carboxamide
Uniqueness
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2,3-dihydro-1H-indene-5-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
